molecular formula C8H11ClN2 B8802083 4-Chloro-6-isopropyl-5-methylpyrimidine CAS No. 1256955-64-2

4-Chloro-6-isopropyl-5-methylpyrimidine

Cat. No.: B8802083
CAS No.: 1256955-64-2
M. Wt: 170.64 g/mol
InChI Key: LURVASRCMCNIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-isopropyl-5-methylpyrimidine is a halogenated pyrimidine derivative characterized by substituents at positions 4 (chloro), 5 (methyl), and 6 (isopropyl) on the pyrimidine ring. Chlorinated pyrimidines are commonly employed as intermediates in drug synthesis due to their electrophilic reactivity, particularly at the chloro-substituted position, which facilitates nucleophilic substitution reactions .

Properties

CAS No.

1256955-64-2

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-5-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)8(9)11-4-10-7/h4-5H,1-3H3

InChI Key

LURVASRCMCNIQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features include:

(a) 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4)
  • Substituents : Chloro (C4), isopropyl (C6), amine (C2).
  • Key Differences: The amine group at C2 introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the methyl group at C5 in the target compound.
(b) 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
  • Substituents : Hydroxyl (C4), chloro (C6).
  • Key Differences : The hydroxyl group at C4 significantly improves aqueous solubility and participation in hydrogen-bonding networks, contrasting with the hydrophobic isopropyl and methyl groups in the target compound. This makes it more suitable for crystallographic studies or applications requiring hydrophilic interactions .
(c) 4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8)
  • Substituents : Chloro (C4), iodo (C5), methyl (C6), amine (C2).
  • The iodine atom also offers a handle for radiolabeling in medicinal chemistry .
(d) 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (CAS 128640-74-4)
  • Substituents: Chloro (C4), methylphenyl (C6), methylthio (C2), cyano (C5).
  • Key Differences: The electron-withdrawing cyano group at C5 increases electrophilicity at the chloro-substituted position, accelerating nucleophilic aromatic substitution.

Physical Properties and Stability

  • Hydrophobicity : The isopropyl and methyl groups in the target compound reduce solubility in water compared to hydroxyl- or amine-containing analogs .
  • Steric Effects : Bulky substituents (e.g., isopropyl, methylphenyl) in analogs like CAS 128640-74-4 may influence crystal packing and thermal stability, as seen in related pyrimidine derivatives with aromatic groups .

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